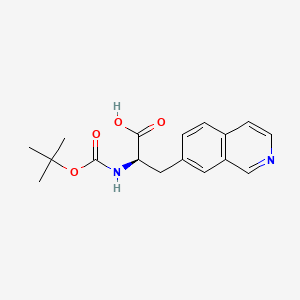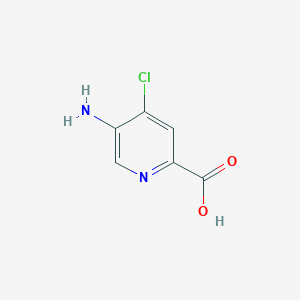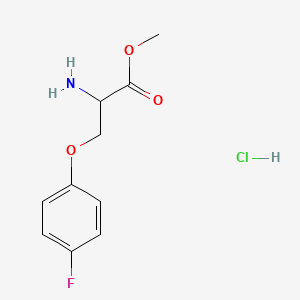
methyl O-(4-fluorophenyl)serinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a fluorophenoxy group, and a propanoate ester, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivativeThe reaction conditions often include the use of a dehydrating agent, such as thionyl chloride, and a catalyst, such as pyridine, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency .
化学反应分析
Types of Reactions
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino alcohols, fluorinated ketones, and azide compounds. These products are often used as intermediates in the synthesis of more complex molecules for pharmaceutical and industrial applications .
科学研究应用
Methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
作用机制
The mechanism of action of methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino and fluorophenoxy groups allow it to bind to active sites on enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
Similar compounds to methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride include:
- Methyl 2-amino-3-(4-chlorophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-bromophenoxy)propanoate hydrochloride
- Methyl 2-amino-3-(4-methylphenoxy)propanoate hydrochloride
Uniqueness
What sets methyl 2-amino-3-(4-fluorophenoxy)propanoate hydrochloride apart from these similar compounds is the presence of the fluorine atom in the phenoxy group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
属性
分子式 |
C10H13ClFNO3 |
|---|---|
分子量 |
249.66 g/mol |
IUPAC 名称 |
methyl 2-amino-3-(4-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8;/h2-5,9H,6,12H2,1H3;1H |
InChI 键 |
JJWDPIBKIFOSBO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(COC1=CC=C(C=C1)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
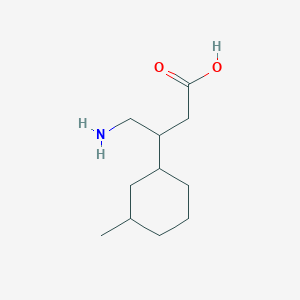

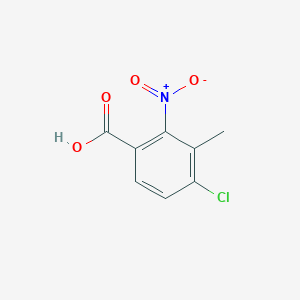
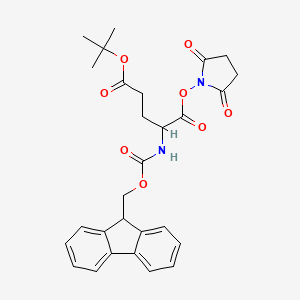
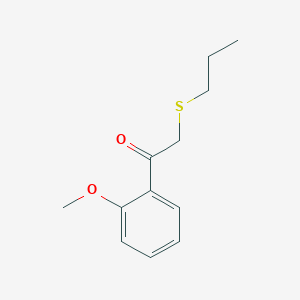

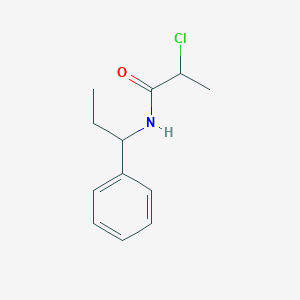
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
